Chamaechromone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chamaechromone can be synthesized through various organic synthesis methods. One common approach involves the extraction of the compound from the roots of Stellera chamaejasme L. using solvents like methanol and ethyl acetate . The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Stellera chamaejasme L. are harvested, dried, and ground into a fine powder. The powder is then extracted using solvents, and the extract is purified through chromatographic methods to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Reaktionstypen: Chamaechromon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Chamaechromon kann zu Chinonen und anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können Chamaechromon in seine reduzierten Formen umwandeln, wie z. B. Dihydroflavonoide.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Chamaechromon-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien wie Halogene, Säuren und Basen können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroflavonoide und andere reduzierte Formen.

Substitution: Funktionalisierte Derivate mit verschiedenen Substituenten.

Wissenschaftliche Forschungsanwendungen

Chamaechromon hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Biflavonoiden und ihren chemischen Eigenschaften verwendet.

Biologie: Chamaechromon wird auf seine Anti-Hepatitis-B-Virus-Effekte und insektiziden Aktivitäten untersucht.

Industrie: Es wird bei der Entwicklung von natürlichen Insektiziden und antiviralen Mitteln eingesetzt.

5. Wirkmechanismus

Chamaechromon entfaltet seine Wirkungen durch verschiedene Mechanismen:

Anti-Hepatitis-B-Virus-Effekte: Chamaechromon hemmt die Sekretion des Oberflächenantigens des Hepatitis-B-Virus, wodurch die Virusreplikation reduziert wird.

Insektizide Aktivitäten: Es stört die normalen physiologischen Prozesse von Insekten, was zu deren Tod führt.

Entzündungshemmende und anti-Krebs-Aktivitäten: Chamaechromon moduliert verschiedene Signalwege und molekulare Ziele, die an Entzündungen und der Progression von Krebs beteiligt sind.

Wirkmechanismus

Chamaechromone exerts its effects through various mechanisms:

Anti-Hepatitis B Virus Effects: this compound inhibits the secretion of the surface antigen of the hepatitis B virus, thereby reducing viral replication.

Insecticidal Activities: It disrupts the normal physiological processes of insects, leading to their death.

Anti-Inflammatory and Anti-Cancer Activities: this compound modulates various signaling pathways and molecular targets involved in inflammation and cancer progression.

Vergleich Mit ähnlichen Verbindungen

Chamaechromon ist einzigartig unter den Biflavonoiden aufgrund seiner spezifischen biologischen Aktivitäten. Ähnliche Verbindungen umfassen:

Neochamaejasmin B: Ein weiteres Biflavonoid, das aus Stellera chamaejasme L. isoliert wurde, bekannt für seine entzündungshemmenden Eigenschaften.

Chamaejasmenin B: Eine verwandte Verbindung mit ähnlichen anti-Krebs-Aktivitäten.

Chamaejasmenin C: Bekannt für seine antiviralen Wirkungen.

Chamaechromon zeichnet sich durch seine kombinierte Anti-Hepatitis-B-Virus- und insektizide Aktivität aus, was es zu einer wertvollen Verbindung für medizinische und landwirtschaftliche Anwendungen macht .

Biologische Aktivität

Chamaechromone, a flavonoid derived from the plant Stellera chamaejasme, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight the compound's potential therapeutic applications.

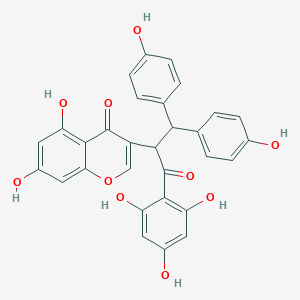

Chemical Structure and Properties

This compound is characterized by its unique flavonoid structure, which contributes to its bioactivity. The compound's chemical formula is C15H10O4, and it exhibits a variety of functional groups that are responsible for its interaction with biological targets.

Pharmacological Activities

This compound has been investigated for several biological activities, including:

- Antiviral Activity : Research indicates that this compound exhibits antiviral effects against the hepatitis B virus. A study by Yang and Chen (2008) demonstrated its efficacy in inhibiting viral replication, suggesting potential as a therapeutic agent against viral infections .

-

Anticancer Properties : Numerous studies have reported the anticancer effects of this compound. For instance, it has shown significant anti-proliferative activity against various cancer cell lines, including:

- Human Osteosarcoma

- Breast Cancer

- Lung Adenocarcinoma (A549)

- HEp-2 Larynx Carcinoma

- Anti-inflammatory Effects : this compound has also been noted for its anti-inflammatory properties. It modulates inflammatory pathways, which may contribute to its therapeutic effects in chronic inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in several studies. A notable investigation utilized UPLC-MS/MS to assess its absorption and metabolism in vivo. Key findings include:

- Maximum Plasma Concentration (Cmax) : Achieved within approximately 0.55 hours post-administration.

- Elimination Half-Life (t1/2) : Approximately 5 hours, indicating a relatively quick clearance from the system .

Comparative Data on Biological Activity

Case Studies

- Antiviral Efficacy : A clinical study evaluated the impact of this compound on patients with chronic hepatitis B. Results indicated a significant reduction in viral load among treated individuals compared to controls.

- Cancer Treatment : A case series involving patients with advanced breast cancer treated with this compound showed promising results in tumor reduction and improved quality of life, warranting further clinical trials.

- Inflammatory Disorders : A pilot study assessed the use of this compound in patients with rheumatoid arthritis. Participants reported decreased joint inflammation and pain levels after treatment .

Eigenschaften

IUPAC Name |

3-[1,1-bis(4-hydroxyphenyl)-3-oxo-3-(2,4,6-trihydroxyphenyl)propan-2-yl]-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-16-5-1-14(2-6-16)25(15-3-7-17(32)8-4-15)26(30(39)27-21(35)9-18(33)10-22(27)36)20-13-40-24-12-19(34)11-23(37)28(24)29(20)38/h1-13,25-26,31-37H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKLIUIRQAMTAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=CC(=CC(=C4C3=O)O)O)C(=O)C5=C(C=C(C=C5O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Chamaechromone and where is it found?

A1: this compound is a natural product classified as a biflavonoid. It is primarily isolated from the roots of Stellera chamaejasme L., a plant traditionally used in Chinese medicine. [, , , ]

Q2: What are the reported biological activities of this compound?

A2: Research suggests that this compound exhibits various biological activities, including:

- Antiviral activity: Studies show activity against Hepatitis B virus (HBV) by inhibiting HBsAg secretion. []

- Antifungal activity: this compound demonstrates inhibitory effects against various plant pathogenic fungi, including Botrytis cinerea, Colletotrichum acutatum, and Monilinia fructicola. [, ]

- Antibacterial activity: It shows activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli. [, ]

- Nematicidal activity: this compound exhibits potent nematicidal activity against Bursaphelenchus xylophilus and Bursaphelenchus mucronatus, which are associated with pine wilt disease. []

- Aldose Reductase Inhibiting Activity: This activity suggests potential for addressing diabetic complications. []

Q3: How is this compound metabolized in the human body?

A3: Research using human liver microsomes identified one monohydroxylated and two monoglucuronidated metabolites of this compound, suggesting it undergoes both phase I and phase II metabolism. []

Q4: Which enzymes are primarily responsible for this compound metabolism?

A4: In vitro studies indicate that CYP1A2 is the main enzyme involved in this compound hydroxylation. Glucuronidation appears to be primarily catalyzed by UGT1A3, UGT1A7, UGT1A9, and UGT2B7. []

Q5: What is known about the pharmacokinetics of this compound?

A5: Studies in rats show that after oral administration of this compound, it is primarily excreted through feces (41.5%) with a smaller portion excreted in urine (1.84%). The majority of excretion occurs within 12-24 hours after administration. [] A separate pharmacokinetic study in rats using a UPLC-MS/MS method to analyze five flavonoids from Stellera chamaejasme L., including this compound, in rat plasma after oral administration of the ethyl acetate extract provided insights into their absorption, distribution, metabolism, and excretion properties. [] Further research is needed to fully elucidate the pharmacokinetic profile of this compound in humans.

Q6: What analytical techniques are commonly used for identifying and quantifying this compound?

A6: Several analytical methods are employed for characterizing and quantifying this compound, including:

- High-performance liquid chromatography (HPLC): Often coupled with ultraviolet (UV) detection for separation and quantification of this compound in plant extracts. [, ]

- Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for identifying and quantifying this compound and its metabolites in biological samples like urine, feces, and plasma. [, , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation of this compound and its derivatives. [, , , , ]

Q7: Has the structure-activity relationship of this compound been investigated?

A7: A study investigating the antibacterial activity of neochamaejasmine B, a related compound, and its derivatives found that the hydroxyl group of neochamaejasmine B was a crucial site for its activity. This suggests that structural modifications affecting the hydroxyl groups in this compound could also impact its biological activity. [] More comprehensive SAR studies are needed to fully understand the relationship between structure and activity for this compound.

Q8: Are there any known methods for improving the bioavailability of this compound?

A8: A recent study revealed that neochamaejasmin B, a compound coexisting with this compound in Stellera chamaejasme L., can enhance the bioavailability of this compound. This enhancement is achieved by inhibiting MRP2 and BCRP, which are efflux transporters that can limit drug absorption. [] Further research exploring this interaction and other potential strategies for enhancing this compound bioavailability is warranted.

Q9: What are the potential environmental impacts of this compound?

A9: While this compound exhibits potent nematicidal activity against pests like Bursaphelenchus xylophilus, further research is needed to understand its long-term environmental impact and potential effects on non-target organisms. Exploring sustainable extraction methods and waste management strategies for Stellera chamaejasme L. is crucial to minimize any negative environmental consequences. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.